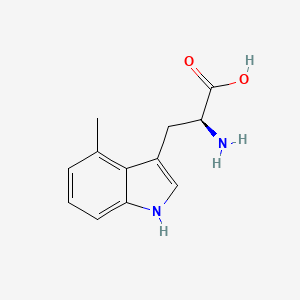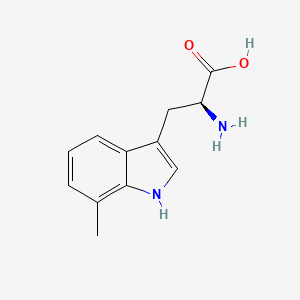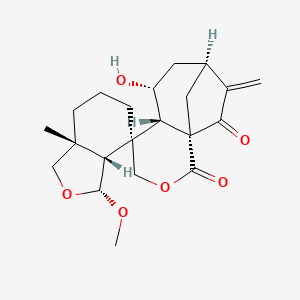
6-Epiangustifolin
概要
説明
6-Epiangustifolin is a diterpene lactone with the IUPAC name (1’S,3R,3aR,4R,6’S,7’R,7aR,9’S)-7’-hydroxy-3-methoxy-7a-methyl-10’-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzouran-4,5’-3-oxatricyclo[7.2.1.01,6]dodecane]-2’,11’-dione . This compound is known for its complex molecular structure and significant biological activities, including anticancer and anti-inflammatory properties .
作用機序
Mode of Action
It is known that diterpene lactones can interact with various cellular components and influence cellular processes .
Biochemical Pathways
Diterpene lactones can influence various biochemical pathways, but the specific pathways affected by 6-Epiangustifolin require further investigation .
Result of Action
It has been suggested that the compound exhibits inhibitory activity against the k562 cell line .
生化学分析
Biochemical Properties
6-Epiangustifolin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been demonstrated to induce cytotoxicity in cancer cell lines, such as K562 cells, with an IC50 value of 0.0865 μg/mL . This cytotoxic effect is attributed to the compound’s ability to interfere with cell signaling pathways, leading to apoptosis. Furthermore, this compound influences gene expression and cellular metabolism, altering the expression of genes involved in cell proliferation and survival . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, modulating their activity . For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation signals . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular responses . These molecular interactions provide a comprehensive understanding of how this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s overall biological activity . Additionally, this compound influences metabolic flux and metabolite levels, affecting cellular energy production and utilization . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Epiangustifolin can be achieved through various methods, including chemical synthesis, biotransformation, and total synthesis. The most common method involves the chemical synthesis of furanocoumarins, which includes the condensation of coumarin and psoralen. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require specific catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its synthesis. advancements in biotechnological methods and the use of engineered microorganisms may provide scalable production routes in the future.
化学反応の分析
Types of Reactions: 6-Epiangustifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
科学的研究の応用
Chemistry: In chemistry, it is used as a model compound for studying the synthesis and reactivity of diterpene lactones.
Biology: In biological research, this compound is studied for its role in plant metabolism and its potential as a natural pesticide .
Medicine: Medically, it has shown promise as an anticancer and anti-inflammatory agent. Studies have demonstrated its cytotoxicity towards cancer cells and its ability to inhibit inflammatory pathways .
類似化合物との比較
Similar Compounds: Similar compounds to 6-Epiangustifolin include other diterpene lactones such as paclitaxel and deoxypodophyllotoxin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique molecular skeleton and the specific functional groups that contribute to its distinct pharmacological profile . Unlike some other diterpene lactones, this compound has shown a broader range of biological activities, making it a versatile compound for various applications .
特性
IUPAC Name |
(1'S,3R,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBRRBOOBNKJY-YHDMYULQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl](/img/structure/B3028790.png)
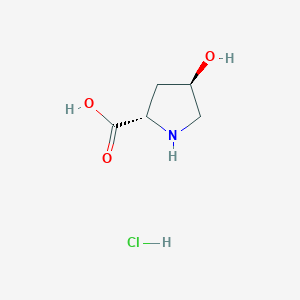
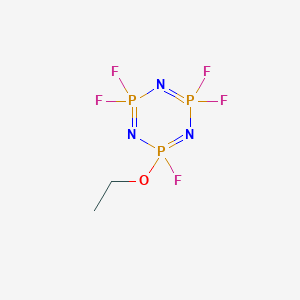
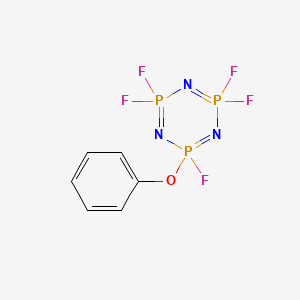
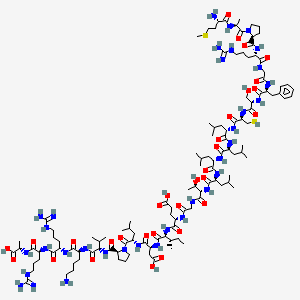
![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)

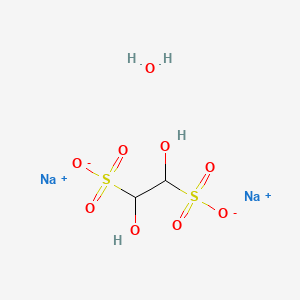
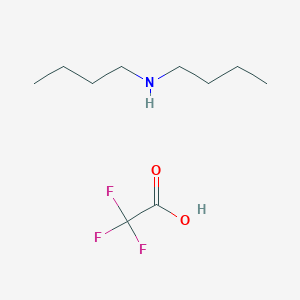

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)
